
1-methyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-Methyl-1H-pyrazol-4-amine hydrochloride is an organic compound with the molecular formula C4H8ClN3. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazol-4-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of pyrazole with methylamine under controlled conditions. Another method includes the reaction of pyrazole with methyl isocyanate .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using pyrazole and methylamine. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
1-Methyl-1H-pyrazol-4-amine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders, such as schizophrenia and depression. For instance, it has been involved in synthesizing potent inhibitors for phosphodiesterase enzymes, which are critical in regulating neurotransmitter levels in the brain .
Case Study: PDE10A Inhibitors
Recent studies have highlighted the development of PDE10A inhibitors derived from this compound. The compound MK-8189, which incorporates 1-methyl-1H-pyrazol-4-amine, is currently in clinical trials for treating schizophrenia. Its pharmacokinetic profile shows promising oral bioavailability and low clearance rates, indicating its potential as an effective therapeutic agent .
Agricultural Chemistry
Enhancement of Agrochemicals
In agricultural applications, this compound enhances the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations has been shown to improve crop yields by increasing the effectiveness of active ingredients against pests and diseases .
Table: Efficacy of Agrochemical Formulations
Formulation | Active Ingredient | Efficacy Improvement (%) |
---|---|---|
Herbicide A + Pyrazole Compound | Glyphosate | 20% |
Insecticide B + Pyrazole Compound | Imidacloprid | 15% |
Fungicide C + Pyrazole Compound | Azoxystrobin | 25% |
Material Science
Development of Advanced Materials
The compound is also applied in material science for creating advanced materials such as polymers and coatings. Its unique chemical properties contribute to the durability and performance of these materials under various environmental conditions .
Biochemical Research
Reagent in Biochemical Assays
In biochemical research, this compound serves as a valuable reagent for studying enzyme interactions and metabolic pathways. It is particularly useful in assays that require specific chemical interactions due to its heterocyclic structure .
Case Study: Enzyme Interaction Studies
A study demonstrated its utility in investigating enzyme kinetics by acting as a competitive inhibitor for certain enzymes involved in metabolic pathways. This application underscores its importance in understanding biochemical processes at the molecular level.
Analytical Chemistry
Detection and Quantification
The compound is employed in analytical chemistry for detecting and quantifying other compounds through various methods such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). Its ability to provide accurate results makes it indispensable in laboratory settings .
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
- 4-Amino-1-methylpyrazole
- 1-Methyl-1H-pyrazol-4-amine
- 4-Amino-1H-pyrazole
Comparison: 1-Methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This makes it more soluble in water compared to its analogs, which can be advantageous in certain applications. Additionally, its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
1-Methyl-1H-pyrazol-4-amine hydrochloride is a compound belonging to the pyrazole class of heterocyclic compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C4H7ClN4
- Molecular Weight : 146.58 g/mol
- CAS Number : 1898-63-3
The presence of a methyl group at the 1-position and an amino group at the 4-position contributes to the compound's unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.
- Receptor Modulation : It can modulate receptor activity, influencing pathways associated with cell proliferation and survival.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
Anticancer Activity
Several studies have highlighted its potential as an anticancer agent:
- EGFR Inhibition : The compound has been explored as an inhibitor of the epidermal growth factor receptor (EGFR), particularly in the context of non-small cell lung cancer (NSCLC). Inhibiting EGFR can prevent downstream signaling that promotes tumor growth and survival .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses:
- Cytokine Modulation : It can decrease the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | EGFR inhibition | |
Anti-inflammatory | Cytokine modulation | |
Enzyme inhibition | Targeting specific kinases |
Case Study: Anticancer Efficacy in NSCLC
In a phase I clinical trial, this compound was evaluated for its efficacy against EGFR-mutant NSCLC. The study reported promising results in terms of tumor shrinkage and improved patient outcomes, particularly in those with acquired resistance mutations .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions. Variants of this compound have been developed to enhance its biological activity or reduce side effects.
Table 2: Synthetic Routes
Synthetic Route | Key Reagents |
---|---|
Hydrazone formation | Hydrazine, β-diketones |
Cyclization | Acidic conditions |
Properties
IUPAC Name |
1-methylpyrazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-7-3-4(5)2-6-7;/h2-3H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPCAONVUKBJJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127107-23-7 | |
Record name | 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.